2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Description
The compound 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is a tetrahydroquinazoline derivative featuring two distinct sulfanyl substituents: a 2-chlorobenzyl group at position 2 and a 4-methylphenyl group at position 4.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2S2/c1-15-10-12-17(13-11-15)27-21-18-7-3-5-9-20(18)24-22(25-21)26-14-16-6-2-4-8-19(16)23/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYBBBDPZLDYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Introduction of Methylphenyl Group: Similarly, the methylphenyl group is introduced through a nucleophilic substitution reaction using a methylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study demonstrated that sulfonamide derivatives could effectively target cancer cell lines by disrupting cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Research findings suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and function.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect could be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Its sulfanyl groups can be utilized to create polymers with enhanced thermal stability and mechanical strength .
Catalytic Applications
The compound has been explored as a catalyst in various organic reactions due to its ability to stabilize transition states during chemical transformations. This application is particularly relevant in green chemistry, where the focus is on reducing waste and improving reaction efficiency .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural features and physicochemical parameters of the target compound and its analogs:
*Calculated based on structural formula. †Estimated using analog data. ‡Predicted via computational tools.
Key Observations:
Lipophilicity : The target compound’s logP (~5.8) is higher than simpler analogs like (logP 5.49) due to the electron-withdrawing 2-chlorophenyl group and the hydrophobic 4-methylphenyl substituent. The dichlorinated analog (logP ~6.2) demonstrates how additional halogenation further increases lipophilicity.
Substituent Effects: Position 2: Replacing benzylsulfanyl with 2-chlorobenzylsulfanyl introduces steric and electronic effects that may enhance binding specificity in hydrophobic pockets.
Pharmacological and Functional Insights
While direct activity data for the target compound are absent, insights can be drawn from related structures:
- Tetrahydroquinazoline Core : This scaffold is associated with bioactivity in kinase inhibition and antimicrobial applications. The sulfur atoms may contribute to metal-binding or redox activity .
- Halogenation : Chlorine substituents (as in the target compound and ) are often linked to improved metabolic stability and target affinity in drug design.
- Comparative Bioactivity: The dichlorinated analog may exhibit enhanced bioactivity due to increased membrane permeability (high logP), though this could also raise toxicity risks. The phenoxy-containing compound might display altered pharmacokinetics due to its polar oxygen atom.
Biological Activity
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C22H21ClN2S2
- CAS Number : 338776-88-8
- Molecular Weight : 392.91 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest potential anticancer effects, particularly in inhibiting cell proliferation in certain cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are beneficial in treating conditions characterized by inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cell Cycle Arrest : It potentially induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Modulation : The compound may affect ROS levels, promoting apoptosis in malignant cells.
Anticancer Activity
A study examining the effects of similar tetrahydroquinazoline derivatives on cancer cells demonstrated significant cytotoxicity against various cancer lines. The IC50 values for these derivatives ranged from 10 to 30 µM, indicating substantial potency against tumor cells .
Anti-inflammatory Effects
Research has highlighted that compounds with sulfanyl groups exhibit anti-inflammatory properties. For instance, a related study found that certain derivatives reduced pro-inflammatory cytokine production in vitro by inhibiting NF-kB signaling pathways .
Data Table of Biological Activities
Q & A
Q. What are the critical steps for synthesizing 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline, and how can reaction conditions be optimized?
The synthesis typically involves:
Thioether formation : Reacting a tetrahydroquinazoline precursor with 2-chlorobenzyl mercaptan and 4-methylphenyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
Ring hydrogenation : Catalytic hydrogenation (e.g., Pd/C in ethanol) to reduce the quinazoline ring to tetrahydroquinazoline.
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Q. Optimization strategies :
Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
Primary techniques :
- ¹H/¹³C NMR :
- Tetrahydroquinazoline protons : δ 1.5–2.5 ppm (m, cyclohexene-like protons).
- Aromatic protons : δ 6.8–7.4 ppm (multiplets from chlorophenyl and methylphenyl groups).
- Sulfanyl groups : No direct proton signals, but adjacent CH₂ groups show δ ~4.0 ppm .
- IR spectroscopy :
- C-S stretching vibrations at 600–700 cm⁻¹ confirm thioether bonds .
- Mass spectrometry (HRMS) :
Validation : Cross-reference with X-ray crystallography data (if available) to confirm dihedral angles between aromatic rings, which influence bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Common contradictions :
- Variability in IC₅₀ values for kinase inhibition due to assay conditions (e.g., ATP concentration, pH).
- Discrepancies in cytotoxicity profiles between cell lines (e.g., HeLa vs. MCF-7).
Q. Methodological solutions :
- Standardize assay protocols : Use consistent ATP concentrations (e.g., 10 µM) and buffer systems (pH 7.4) .
- Control for metabolic interference : Include glutathione-depletion experiments to assess thioether stability .
- Validate targets : Combine enzyme inhibition assays with proteomics (e.g., SILAC) to identify off-target effects .
Q. What experimental designs are recommended for studying the environmental fate of this compound, and how can its ecological risks be assessed?
Framework based on INCHEMBIOL Project guidelines :
Abiotic studies :
- Hydrolysis/photolysis : Expose the compound to UV light (λ = 254 nm) and measure degradation products via LC-MS.
- Sorption experiments : Use soil columns to determine log Kₒc (organic carbon partition coefficient).
Biotic studies :
- Microbial degradation : Incubate with Pseudomonas spp. and monitor metabolite formation.
- Ecotoxicology : Acute toxicity tests on Daphnia magna (LC₅₀) and algae (EC₅₀ for growth inhibition).
Risk evaluation : Calculate predicted environmental concentrations (PECs) vs. predicted no-effect concentrations (PNECs) using EUSES or ECETOC models .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?
Approaches :
- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. Focus on interactions between the chlorophenyl group and hydrophobic pockets .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with cytotoxicity data .
- MD simulations : Analyze conformational stability of the tetrahydroquinazoline ring in aqueous vs. lipid bilayer environments .
Validation : Compare computational predictions with experimental IC₅₀ values from kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
